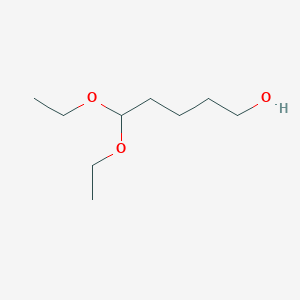

5,5-Diethoxypentan-1-OL

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 5,5-Diethoxypentan-1-OL involves multiple steps and methodologies. Studies have explored the synthesis of related compounds through different routes, highlighting the versatility in creating such molecules. For instance, the synthesis of 1,5-bis(acetoxymethyl)-tricyclo[2.1.0.02,5] pentan-3-one showcases the complexity and specificity required in chemical synthesis processes, demonstrating the intricacies of achieving desired molecular structures (Irngartinger et al., 1981).

Molecular Structure Analysis

The molecular structure of compounds similar to 5,5-Diethoxypentan-1-OL has been elucidated through various analytical techniques, including X-ray crystallography. These studies provide insights into the arrangement of atoms within a molecule, which is crucial for understanding its reactivity and properties. For example, the crystal structure of β-cyclodextrin complexed with pentane-1,5-diol reveals the importance of hydrogen bonding in stabilizing molecular structures (Steiner et al., 1995).

Chemical Reactions and Properties

The reactivity and chemical properties of 5,5-Diethoxypentan-1-OL and related compounds are influenced by their molecular structures. Research has investigated the thermodynamic and kinetic aspects of synthesis reactions, such as the synthesis of 1,1-diethoxybutane catalyzed by Amberlyst 47 ion-exchange resin, to understand the factors affecting reaction rates and yields (Rahaman et al., 2015).

Physical Properties Analysis

The physical properties of 5,5-Diethoxypentan-1-OL and analogous compounds, such as solubility, melting point, and boiling point, are critical for their application in various fields. These properties are determined by the molecular structure and composition of the compound. While specific studies on 5,5-Diethoxypentan-1-OL's physical properties are not highlighted in the available research, the analysis of related compounds provides a basis for understanding the physical characteristics that can be expected.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for comprehending how 5,5-Diethoxypentan-1-OL behaves under different conditions. The synthesis and properties of aminomethoxy derivatives of 1-(butylsulfanyl)pentane, for instance, offer insights into how functional groups affect the chemical behavior of molecules (Mamedbeyli et al., 2017).

Scientific Research Applications

Biofuel Application : Diesel-pentanol blends, possibly including compounds like 5,5-Diethoxypentan-1-OL, have been evaluated for use in diesel engines. These blends show potential in reducing exhaust gas temperature, carbon monoxide (CO), and nitrogen oxides (NOx) emissions, although they may increase hydrocarbon emissions (Yilmaz & Atmanli, 2017).

Cancer Research : New bisphenoxyalkanes, which may be related to 5,5-Diethoxypentan-1-OL, have shown promising growth inhibitory effects against leukemia and non-small lung cancer cells (Żabiński, Wolska, & Maciejewska, 2007).

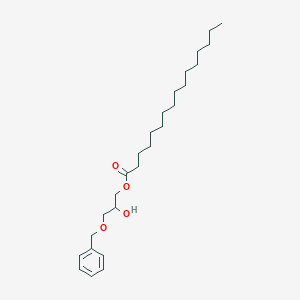

Antiviral Activity : Synthesis of nucleoside analogues from 1-amino-5-(benzyloxy)pentan-3-ol, a compound structurally similar to 5,5-Diethoxypentan-1-OL, yielded compounds with limited antiviral activity. Notably, the guanine derivative showed some promise (Legraverend et al., 1990).

Chemical Extraction : 4-Methylpentan-2-ol, closely related to 5,5-Diethoxypentan-1-OL, has been found effective in extracting iron(III) from hydrochloric acid, enabling accurate determination of iron(III) concentrations in various solutions (Gawali & Shinde, 1974).

Carbohydrate Synthesis : The propane-1,3-dithiol-induced cyclization of hydroxy ketones can produce modified carbohydrates in the furanose form. This includes high-yield syntheses of functionalized molecules in the 5,5-diethoxy-1,4-dihydroxypentan-2-one family (Valdersnes et al., 2012).

properties

IUPAC Name |

5,5-diethoxypentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-3-11-9(12-4-2)7-5-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBTXPVBSQJJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545876 | |

| Record name | 5,5-Diethoxypentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Diethoxypentan-1-OL | |

CAS RN |

18545-17-0 | |

| Record name | 5,5-Diethoxypentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

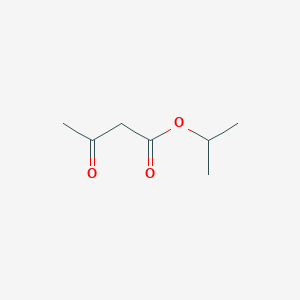

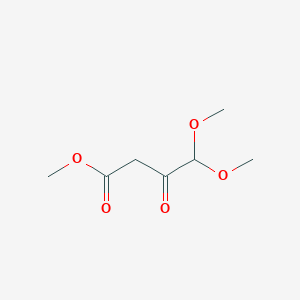

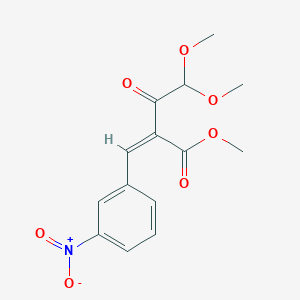

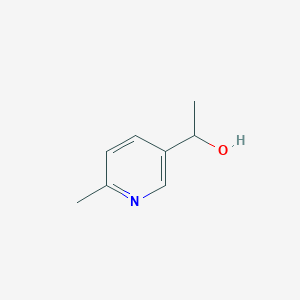

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)

![1-Methoxycalix[6]arene](/img/structure/B17606.png)

![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)